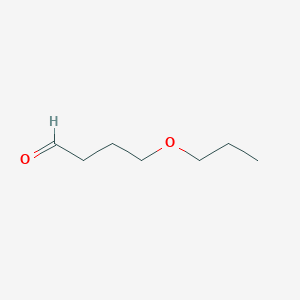

4-Propoxy-n-butyraldehyde

Description

The following analysis assumes the intended compound is 4-Propoxybenzaldehyde.

4-Propoxybenzaldehyde is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2011 g/mol . Its IUPAC name is 4-propoxybenzaldehyde, and it is alternatively termed p-propoxybenzaldehyde or benzaldehyde, 4-propoxy-. The compound’s InChIKey (FGXZWMCBNMMYPL-UHFFFAOYSA-N) and structural data (available as 2D Mol or 3D SD files) confirm its configuration: a benzaldehyde moiety substituted with a propoxy group at the para position .

Key physicochemical properties include a boiling point of 402–403 K under reduced pressure (0.01 bar) . Spectral data, such as infrared (IR) and mass spectrometry, are documented, though molar absorptivity values remain unquantified due to insufficient concentration data in existing studies .

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-propoxybutanal |

InChI |

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h5H,2-4,6-7H2,1H3 |

InChI Key |

VVABCOIUDFEQQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the properties of 4-Propoxybenzaldehyde and general trends in alkoxy-substituted benzaldehydes, the following comparative analysis can be inferred:

Table 1: Hypothetical Comparison of Alkoxy-Substituted Benzaldehydes

*Hypothetical boiling points at standard pressure (1 atm) are estimated based on alkyl chain length effects.

Key Observations:

Boiling Point Trends: 4-Propoxybenzaldehyde’s boiling point under reduced pressure (402–403 K at 0.01 bar) is notably lower than typical atmospheric-pressure boiling points of shorter-chain analogs (e.g., 4-methoxy- or 4-ethoxybenzaldehyde). This aligns with the inverse relationship between pressure and boiling temperature. Increasing alkyl chain length (methoxy → ethoxy → propoxy) generally elevates molecular weight and hydrophobicity, which may reduce volatility under standard conditions.

Spectral Characteristics :

- IR spectra of 4-Propoxybenzaldehyde would exhibit aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹), similar to other para-substituted benzaldehydes .

- Methoxy and ethoxy analogs may show weaker hydrophobic interactions in chromatographic analyses compared to the propoxy derivative.

Reactivity :

- The electron-donating propoxy group activates the aromatic ring toward electrophilic substitution, a trait shared with methoxy- and ethoxybenzaldehydes. However, longer alkoxy chains may sterically hinder reactions at the para position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.